molecular formula C31H36FN3O4S B608684 Lumateperon-Tosilat CAS No. 1187020-80-9

Lumateperon-Tosilat

Katalognummer: B608684
CAS-Nummer: 1187020-80-9
Molekulargewicht: 565.7 g/mol
InChI-Schlüssel: LHAPOGAFBLSJJQ-GUTACTQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lumateperone Tosylate, also known as ITI-007, is a novel, orally available agent developed for the treatment of schizophrenia and other neuropsychiatric and neurological disorders . It is a first-in-class selective and simultaneous modulator of serotonin, dopamine, and glutamate . Lumateperone Tosylate is marketed under the brand name Caplyta .


Synthesis Analysis

A novel synthesis of the late-stage tetracyclic key intermediate of lumateperone starting from the commercially available quinoxaline has been described . The tetracyclic skeleton was constructed by the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate in a Fischer indole synthesis .


Molecular Structure Analysis

The molecular formula of Lumateperone Tosylate is C24H28FN3O . Its molecular weight is 393.5 g/mol .


Chemical Reactions Analysis

The crystal structure and X-ray powder diffraction data for Lumateperone Tosylate have been reported .

Wissenschaftliche Forschungsanwendungen

Behandlung von Schizophrenie

Lumateperon-Tosilat wurde umfassend auf seine Wirksamkeit bei der Behandlung von Schizophrenie untersucht {svg_1} {svg_2}. Es hat sich gezeigt, dass es positive, negative und kognitive Symptome im Zusammenhang mit Schizophrenie wirksam behandelt {svg_3}. In einer randomisierten, 4-wöchigen, doppelblinden, placebokontrollierten, stationären Studie erhielten die Patienten einmal täglich morgens oral this compound {svg_4}.

Potenzielle Behandlung von schweren depressiven Störungen

Es werden Forschungsarbeiten durchgeführt, um die Wirksamkeit von this compound bei der Behandlung schwerer depressiver Störungen zu untersuchen {svg_5}. Obwohl die Ergebnisse noch nicht schlüssig sind, machen die einzigartigen Rezeptoraffinitätsmerkmale von this compound es zu einem vielversprechenden Kandidaten für diese Anwendung {svg_6}.

Potenzielle Behandlung von Verhaltensstörungen bei Alzheimer-Krankheit und Demenz

This compound wird auch auf sein Potenzial zur Behandlung von Verhaltensstörungen bei Alzheimer-Krankheit und Demenz untersucht {svg_7}. Sein einzigartiger Wirkmechanismus könnte möglicherweise Vorteile in diesen Bereichen bieten {svg_8}.

Potenzielle Behandlung von Schlafstörungen

Eine weitere potenzielle Anwendung von this compound liegt in der Behandlung von Schlafstörungen {svg_9}. Weitere Forschung ist erforderlich, um seine Wirksamkeit in diesem Bereich zu bestätigen {svg_10}.

Potenzielle Behandlung von Persönlichkeitsstörungen

This compound wird auf sein Potenzial zur Behandlung von Persönlichkeitsstörungen untersucht {svg_11}. Sein einzigartiges pharmakologisches Profil macht es zu einem vielversprechenden Kandidaten für diese Anwendung {svg_12}.

Analytische Anwendungen

Neben seinen therapeutischen Anwendungen wird this compound auch in analytischen Anwendungen eingesetzt. So wurde beispielsweise eine Methode der reversed-phase Hochleistungsflüssigchromatographie (RP-HPLC) entwickelt und validiert, um this compound nachzuweisen {svg_13}.

Safety and Hazards

Lumateperone Tosylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Lumateperone Tosylate is under clinical development for bipolar depression, behavioural disorders associated with dementia and Alzheimer’s disease, sleep maintenance insomnia, and major depressive disorders . It is anticipated that a large portion of total R&D expenditures will be related to Lumateperone development programs as we continue to explore the use of Lumateperone in additional patient populations .

Biochemische Analyse

Biochemical Properties

Lumateperone Tosylate’s mechanism of action involves simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission . It acts as a receptor antagonist of 5-HT2A receptor and antagonizes several dopamine receptors (D1, D2, and D4) with lower affinity . It has moderate serotonin transporter reuptake inhibition .

Cellular Effects

It is known that it influences cell function by modulating neurotransmission, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lumateperone Tosylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission .

Temporal Effects in Laboratory Settings

It is known that it has a novel mechanism of action, which suggests that it may have unique temporal effects on cellular function .

Metabolic Pathways

Lumateperone Tosylate is involved in several metabolic pathways. Enzymes such as uridine 5’diphospho-glucuronosyltransferases (UDPGTs) 1A1, 1A4, and 2B15, aldoketoreductase (AKR) 1C1, 1B10, and 1C4, and cytochrome P450 enzymes (CYP) 3A4, 2C8, and 1A2 are involved in the metabolism of Lumateperone Tosylate .

Transport and Distribution

It is known that it interacts with several enzymes and proteins, which suggests that it may be transported and distributed via these interactions .

Subcellular Localization

It is known that it interacts with several enzymes and proteins, which suggests that it may be directed to specific compartments or organelles via these interactions .

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026210
Record name Lumateperone tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187020-80-9
Record name Lumateperone tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187020809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumateperone tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUMATEPERONE TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIE88N006O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.